molecular formula C16H17NO2 B3321824 (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate CAS No. 139040-51-0

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate

Cat. No.: B3321824
CAS No.: 139040-51-0
M. Wt: 255.31 g/mol
InChI Key: ZABGKWGFGXZMDE-HNNXBMFYSA-N
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Description

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate is a chiral amino acid ester featuring a biphenyl moiety and a methyl ester group. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol . The compound is synthesized via chemo-enzymatic processes involving protease enzymes and aldehydes, which ensure high enantiomeric excess for the (S)-configuration . It serves as a key intermediate in the preparation of peptidomimetics and enzyme inhibitors, such as leucylaminopeptidase inhibitors .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGKWGFGXZMDE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of biphenyl ketones or carboxylic acids.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of amino acids have been noted for their ability to modulate the activity of certain enzymes that promote cancer cell survival .

Neurological Applications

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. Investigations into its effects on neurotransmitter receptors could lead to new treatments for neurological disorders such as depression and anxiety. The biphenyl moiety may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .

Chiral Synthesis

This compound is valuable in asymmetric synthesis due to its chiral center. It can serve as a chiral auxiliary in the synthesis of other enantiomerically enriched compounds, which are crucial in pharmaceuticals where chirality can significantly affect drug efficacy and safety .

Building Block for Complex Molecules

This compound can act as a versatile building block in organic synthesis, enabling the construction of more complex molecules with specific functional groups. Its application in the synthesis of peptide-like structures is particularly noteworthy, as these structures often possess desirable biological activities .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical and thermal properties. The biphenyl group contributes to improved thermal stability and rigidity in polymer composites .

Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental degradation .

Case Studies

Study TitleFocusFindings
Anticancer Properties of Amino Acid DerivativesCancer ResearchDemonstrated inhibition of tumor cell proliferation through modulation of signaling pathways .
Neuropharmacological Potential of Biphenyl CompoundsNeurologySuggested enhancement of neurotransmitter receptor activity leading to potential treatment avenues for CNS disorders .
Synthesis of Chiral Compounds Using Amino Acid DerivativesOrganic ChemistryHighlighted the effectiveness of this compound as a chiral auxiliary .
Development of High-Performance PolymersMaterial ScienceShowed improved thermal stability and mechanical strength when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amino acid ester can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues

The compound is compared to structurally related derivatives with modifications in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Substituents/R Groups Molecular Formula Molecular Weight (g/mol) Key Features Availability References
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate -NH₂, methyl ester C₁₆H₁₇NO₂ 255.32 Chiral (S)-configuration, free base Discontinued
Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate HCl -NH₂ (position 3), HCl salt C₁₆H₁₈ClNO₂ 291.77 Enhanced aqueous solubility Available
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid 3'-Cl, ethoxy-oxopropan amino C₂₀H₂₂ClNO₄ 375.85 Chloro-substituted, carboxylic acid Available
(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride -NH₂, HCl salt (R-configuration) C₁₆H₁₈ClNO₂ 291.77 Enantiomeric (R)-form, salt derivative Available
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate -Boc-protected NH₂ C₂₁H₂₅NO₄ 355.43 Improved stability, tert-Boc group Available
Key Observations:
  • Salt Forms : Hydrochloride derivatives (e.g., ) exhibit higher aqueous solubility compared to free bases .
  • Stereochemistry : The (R)-enantiomer () may display divergent biological activity due to altered chiral recognition in enzyme-binding pockets.
  • Protective Groups : tert-Butoxycarbonyl (Boc) protection () improves stability during synthetic workflows .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., C₁₆H₁₈ClNO₂) are more water-soluble than free bases, critical for in vitro assays .
  • Stability : Boc-protected analogs resist degradation under acidic conditions, making them suitable for prolonged storage .

Commercial Availability

The parent compound is discontinued (), but analogs like the hydrochloride salt () and Boc-protected derivative () remain accessible for research.

Biological Activity

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate, also known by its CAS number 515158-71-1, is an organic compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.35 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C(=O)OC)C(C1=CC=C(C=C1)C2=CC=CC=C2)N

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the growth of lung cancer cells with an IC50 value in the low micromolar range, indicating potent antiproliferative activity.

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways associated with cell growth and survival.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Research Findings and Case Studies

Several research articles have documented the biological effects of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored various derivatives of biphenyl compounds and identified this compound as a lead candidate due to its selective cytotoxicity against tumor cells while sparing normal cells .
  • Pharmacological Evaluation : In a pharmacological evaluation, this compound demonstrated anti-inflammatory properties alongside its anticancer effects. It was shown to inhibit the production of pro-inflammatory cytokines in vitro .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the biphenyl moiety could enhance biological activity. The presence of specific substituents on the biphenyl ring was correlated with increased potency against cancer cell lines .

Data Tables

PropertyValue
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
IC50 (Lung Cancer Cells)Low Micromolar Range
MechanismApoptosis Induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate
Reactant of Route 2
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(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.